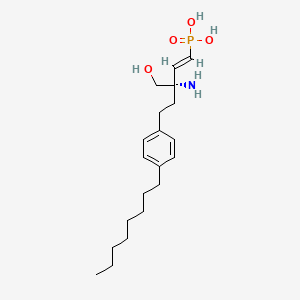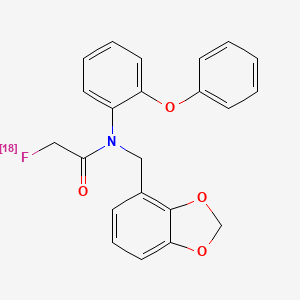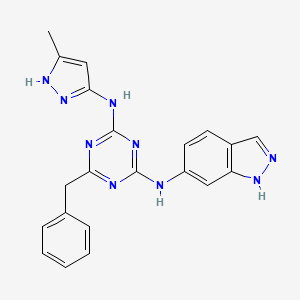![molecular formula C27H29N3O B10835007 Methyl-[methyl-[4-methyl-2-[3-(4-phenylphenyl)phenyl]pentanoyl]amino]cyanamide](/img/structure/B10835007.png)
Methyl-[methyl-[4-methyl-2-[3-(4-phenylphenyl)phenyl]pentanoyl]amino]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27998201-Compound-10 is a small molecular drug that has shown potential in various therapeutic applications. This compound is particularly noted for its inhibitory effects on specific enzymes, making it a valuable candidate in the treatment of several diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID27998201-Compound-10 involves a multi-step process. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of PMID27998201-Compound-10 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This includes the use of large-scale reactors, automated systems for monitoring and controlling reaction parameters, and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
PMID27998201-Compound-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of PMID27998201-Compound-10, each with potentially different biological activities and properties.
Scientific Research Applications
PMID27998201-Compound-10 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating diseases such as chronic obstructive pulmonary disease, cirrhosis, and multiple sclerosis.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of PMID27998201-Compound-10 involves its interaction with specific molecular targets, primarily enzymes such as cathepsin B. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its therapeutic effects. The inhibition of cathepsin B, for example, can reduce tumor invasion and metastasis, making it a promising candidate for cancer treatment .
Comparison with Similar Compounds
PMID27998201-Compound-10 can be compared with other similar compounds such as:
PMID27998201-Compound-5: Another small molecular drug with similar inhibitory effects on cathepsin B.
Cathepsin F inhibitors: Compounds that inhibit cathepsin F, another enzyme with similar biological functions.
Cathepsin K inhibitors: Compounds targeting cathepsin K, which is involved in bone resorption.
The uniqueness of PMID27998201-Compound-10 lies in its specific structure and the particular pathways it affects, making it distinct from other inhibitors in its class .
Properties
Molecular Formula |
C27H29N3O |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
methyl-[methyl-[4-methyl-2-[3-(4-phenylphenyl)phenyl]pentanoyl]amino]cyanamide |
InChI |
InChI=1S/C27H29N3O/c1-20(2)17-26(27(31)30(4)29(3)19-28)25-12-8-11-24(18-25)23-15-13-22(14-16-23)21-9-6-5-7-10-21/h5-16,18,20,26H,17H2,1-4H3 |
InChI Key |
VUAQQIIYDSXRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=CC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N(C)N(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834928.png)
![1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834933.png)
![4-[6-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-pyridinyl]-1-Piperazinepropanol](/img/structure/B10834936.png)
![4-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)pyrimidin-2-yl]benzenecarboximidamide](/img/structure/B10834938.png)



![N-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]acetamide](/img/structure/B10834973.png)

![(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B10834984.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B10834987.png)
![5-(4-Methoxy-phenyl)-3-(pyrimidin-2-ylamino)-1,5-dihydro-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B10834999.png)


